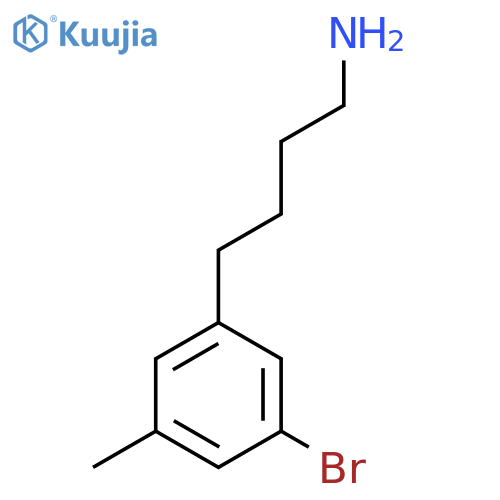Cas no 1898395-71-5 (4-(3-bromo-5-methylphenyl)butan-1-amine)

1898395-71-5 structure
商品名:4-(3-bromo-5-methylphenyl)butan-1-amine
4-(3-bromo-5-methylphenyl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromo-5-methylphenyl)butan-1-amine
- SCHEMBL17277452
- EN300-1916999
- 1898395-71-5
-
- インチ: 1S/C11H16BrN/c1-9-6-10(4-2-3-5-13)8-11(12)7-9/h6-8H,2-5,13H2,1H3
- InChIKey: FJXFCKXLLWJJDT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C)C=C(C=1)CCCCN
計算された属性
- せいみつぶんしりょう: 241.04661g/mol
- どういたいしつりょう: 241.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
4-(3-bromo-5-methylphenyl)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916999-0.05g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-10.0g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1916999-0.1g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-2.5g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-5g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-1.0g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1916999-0.25g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-5.0g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1916999-10g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 10g |
$4545.0 | 2023-09-17 | ||
| Enamine | EN300-1916999-0.5g |
4-(3-bromo-5-methylphenyl)butan-1-amine |
1898395-71-5 | 0.5g |
$1014.0 | 2023-09-17 |
4-(3-bromo-5-methylphenyl)butan-1-amine 関連文献
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1898395-71-5 (4-(3-bromo-5-methylphenyl)butan-1-amine) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
